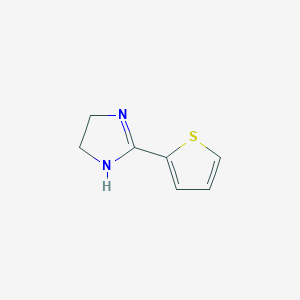

2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole

Description

BenchChem offers high-quality 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-2-yl-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2S/c1-2-6(10-5-1)7-8-3-4-9-7/h1-2,5H,3-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKJSKRCSMISIOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30490899 | |

| Record name | 2-(Thiophen-2-yl)-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30490899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45753-18-2 | |

| Record name | 2-(Thiophen-2-yl)-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30490899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(Thiophen-2-yl)-4,5-dihydro-1H-imidazole

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] This document details the primary synthetic pathways, delves into the underlying reaction mechanisms, and offers field-proven experimental protocols. The content is structured to provide researchers, scientists, and drug development professionals with the necessary information to understand, replicate, and optimize the synthesis of this valuable molecule. Emphasis is placed on the causality behind experimental choices, ensuring a robust and validated approach to its preparation.

Introduction: The Significance of 2-(Thiophen-2-yl)-4,5-dihydro-1H-imidazole

2-(Thiophen-2-yl)-4,5-dihydro-1H-imidazole, also known as 2-(2-thienyl)-2-imidazoline, is a heterocyclic compound featuring a thiophene ring linked to a 4,5-dihydro-1H-imidazole (imidazoline) ring.[1] The unique combination of these two moieties imparts a range of interesting chemical and biological properties to the molecule. The thiophene ring is a common scaffold in many pharmaceuticals due to its bioisosteric relationship with the benzene ring, while the imidazoline core is a key feature in numerous biologically active compounds.[1]

This compound serves as a valuable building block in organic synthesis and has been explored for its potential applications in several areas[1]:

-

Medicinal Chemistry: Investigated for potential antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1]

-

Drug Development: Its structural motifs are found in compounds targeting various receptors and enzymes.

-

Materials Science: Utilized as a precursor for the synthesis of more complex heterocyclic systems with applications in functional materials.[1]

-

Coordination Chemistry: Imidazoline derivatives are employed as ligands for metal catalysts in a variety of organic transformations.

This guide will focus on the most prevalent and efficient methods for the synthesis of this target molecule, providing a detailed and practical framework for its preparation in a laboratory setting.

Core Synthesis Pathway: Cyclocondensation of Thiophene-2-carbonitrile and Ethylenediamine

The most direct and widely employed method for the synthesis of 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole is the cyclocondensation reaction between thiophene-2-carbonitrile and ethylenediamine. This reaction is a variation of the Pinner reaction, where a nitrile reacts with an amine to form an amidine, which in this case is the cyclic imidazoline.[2][3]

Reaction Principle and Mechanism

The reaction proceeds through a nucleophilic attack of one of the amino groups of ethylenediamine on the electrophilic carbon of the nitrile group in thiophene-2-carbonitrile. This initial addition is often catalyzed by the presence of a Lewis or Brønsted acid, or can be promoted by heat. The resulting amidine intermediate then undergoes an intramolecular cyclization, with the second amino group attacking the newly formed imine carbon, to form the five-membered imidazoline ring, with the elimination of ammonia.

The general mechanism can be visualized as follows:

Caption: Reaction mechanism for the synthesis of 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole.

Experimental Protocol

The following protocol is based on established literature procedures for the synthesis of 2-(2-thienyl)-4,5-dihydro-1H-imidazole.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Thiophene-2-carbonitrile | 109.14 | 1.09 g | 10 |

| Ethylenediamine | 60.10 | 2.40 g (2.68 mL) | 40 |

| Toluene | - | 50 mL | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.09 g (10 mmol) of thiophene-2-carbonitrile in 50 mL of toluene.

-

Addition of Ethylenediamine: To the stirred solution, add 2.68 mL (40 mmol) of ethylenediamine.

-

Reaction: Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent such as toluene or a mixture of ethyl acetate and hexanes. For obtaining single crystals suitable for X-ray diffraction, evaporation of a toluene solution at room temperature has been reported to be effective.

Safety Precautions:

-

Thiophene-2-carbonitrile is toxic and should be handled in a well-ventilated fume hood.

-

Ethylenediamine is corrosive and a skin and respiratory irritant. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Toluene is flammable and toxic. Handle with care and avoid ignition sources.

Alternative Synthesis Pathways

While the direct condensation of thiophene-2-carbonitrile with ethylenediamine is the most common method, other synthetic strategies for 2-substituted imidazolines can be adapted for the synthesis of the target molecule. These often involve different starting materials or catalytic systems.

From Thiophene-2-carboxaldehyde

An alternative route involves the reaction of thiophene-2-carboxaldehyde with ethylenediamine in the presence of an oxidizing agent. This method avoids the use of nitriles.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Thiophen-2-yl)-4,5-dihydro-1H-imidazole

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of the heterocyclic compound 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole. This molecule, featuring a unique juxtaposition of an electron-rich thiophene ring and a basic imidazoline moiety, is a compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its structural characteristics, spectroscopic profile, and key physicochemical parameters. The synthesis of this compound is also detailed, providing a practical basis for its further investigation and application.

Introduction: A Molecule of Convergent Functionalities

Heterocyclic compounds form the bedrock of a vast array of pharmaceuticals and functional materials. The strategic combination of different heterocyclic scaffolds within a single molecule can give rise to novel properties and biological activities. 2-(Thiophen-2-yl)-4,5-dihydro-1H-imidazole (also known as 2-(2-thienyl)-2-imidazoline) is a prime example of such a hybrid structure, integrating the aromatic, electron-rich thiophene ring with the non-aromatic, basic 4,5-dihydro-1H-imidazole (imidazoline) ring.

The thiophene moiety is a well-known pharmacophore present in numerous approved drugs, contributing to a range of biological activities including antimicrobial, antiviral, and anti-inflammatory effects.[1] The imidazoline ring, on the other hand, is a key structural component in molecules targeting imidazoline receptors, which are implicated in various physiological processes.[1] The convergence of these two distinct heterocyclic systems in 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole creates a unique electronic and steric profile, making it a valuable scaffold for synthetic chemists and drug designers. This guide will delve into the fundamental physicochemical properties of this compound, providing a solid foundation for its exploration in various scientific endeavors.

Molecular Structure and Crystallography

The definitive three-dimensional arrangement of atoms in 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole has been elucidated by single-crystal X-ray diffraction, providing invaluable insights into its conformation, bond lengths, and intermolecular interactions.

The compound crystallizes in the monoclinic space group P21/c. A key structural feature is the dihedral angle of 5.17 (10)° between the planes of the thiophene and imidazoline rings, indicating a slight twist between the two heterocyclic moieties. The crystal structure is stabilized by a network of intermolecular hydrogen bonds. Specifically, N—H⋯N and C—H⋯N hydrogen bonds involving the same acceptor nitrogen atom form seven-membered rings, creating one-dimensional chains that extend along the c-axis. Further stability is conferred by weak intermolecular C—H⋯π interactions.

Below is a summary of the crystallographic data:

| Parameter | Value |

| Molecular Formula | C₇H₈N₂S |

| Molecular Weight | 152.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 6.1321 (2) Å |

| b = 11.5663 (3) Å | |

| c = 10.0098 (3) Å | |

| α = 90° | |

| β = 90.154 (1)° | |

| γ = 90° | |

| Volume | 709.95 (4) ų |

| Z | 4 |

Data obtained from the Cambridge Crystallographic Data Centre, CCDC 687358.

Synthesis of 2-(Thiophen-2-yl)-4,5-dihydro-1H-imidazole

The synthesis of 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole is typically achieved through the cyclocondensation of a thiophene precursor with ethylenediamine. A common and effective method involves the reaction of thiophene-2-carbonitrile with ethylenediamine.

Synthetic Workflow

The logical flow for the synthesis is outlined in the diagram below:

Caption: Synthetic workflow for 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole.

Materials:

-

Thiophene-2-carbonitrile

-

Ethylenediamine

-

Toluene

-

Anhydrous Sodium Sulfate

Procedure:

-

A solution of thiophene-2-carbonitrile (1 equivalent) in dry toluene is prepared in a round-bottom flask equipped with a reflux condenser.

-

Ethylenediamine (4 equivalents) is added to the solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solvent and excess ethylenediamine are removed under reduced pressure.

-

The resulting residue is purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.

-

The purified product is obtained as a crystalline solid. Single crystals suitable for X-ray diffraction can be grown by slow evaporation from a toluene solution at room temperature.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in drug development and materials science.

Tabulated Physicochemical Data

| Property | Value | Source/Method |

| CAS Number | 45753-18-2 | EvitaChem[1] |

| Molecular Formula | C₇H₈N₂S | EvitaChem[1] |

| Molecular Weight | 152.22 g/mol | EvitaChem[1] |

| Appearance | Crystalline solid | EvitaChem |

| Melting Point | 52-53 °C | EvitaChem |

| pKa (predicted) | 6.7 - 9.0 | Based on similar imidazoline derivatives[2] |

| logP (predicted) | 1.4 | Based on 2-(thiophen-2-yl)-1H-imidazole[3] |

| Solubility | Soluble in polar organic solvents (e.g., alcohols, acetone, chloroform); sparingly soluble in water and nonpolar solvents (e.g., benzene, petroleum ether) | General solubility of 2-imidazolines |

In-depth Analysis of Key Parameters

-

pKa: The basicity of the imidazoline ring is a key feature of this molecule. The predicted pKa in the range of 6.7 to 9.0 suggests that at physiological pH (7.4), a significant portion of the molecules will exist in their protonated, cationic form.[2] This has profound implications for its biological activity, as the charged form can engage in ionic interactions with biological targets. The precise pKa is influenced by the electron-withdrawing nature of the thiophene ring.

-

logP: The predicted octanol-water partition coefficient (logP) of 1.4 for the related aromatic imidazole suggests that 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole possesses moderate lipophilicity.[3] This balanced hydrophilic-lipophilic character is often desirable in drug candidates, as it can facilitate both dissolution in aqueous biological fluids and permeation across lipidic cell membranes.

-

Solubility: Consistent with its structure, the compound is expected to exhibit good solubility in polar organic solvents. Its solubility in water is likely to be limited but may be enhanced at acidic pH due to the formation of the more soluble protonated species. The general trend for 2-substituted-2-imidazolines is a decrease in polar solvent solubility with an increase in the size of the substituent at the 2-position.

Spectroscopic Profile

Spectroscopic techniques are essential for the structural elucidation and purity assessment of 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the thiophene and imidazoline rings. The protons of the thiophene ring will appear in the aromatic region (typically δ 7.0-8.0 ppm) as a set of multiplets due to spin-spin coupling. The methylene protons of the imidazoline ring are expected to appear as a singlet or a set of multiplets in the upfield region (typically δ 3.0-4.0 ppm). The N-H proton of the imidazoline ring will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will provide further structural confirmation. The carbon atoms of the thiophene ring will resonate in the aromatic region (δ 120-140 ppm). The C=N carbon of the imidazoline ring will appear significantly downfield (typically >160 ppm), while the methylene carbons will be observed in the aliphatic region (δ 40-60 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

-

N-H stretch: A broad band in the region of 3200-3400 cm⁻¹

-

C-H stretch (aromatic): Peaks just above 3000 cm⁻¹

-

C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹

-

C=N stretch (imidazoline): A strong absorption in the region of 1600-1650 cm⁻¹

-

C=C stretch (thiophene): Bands in the aromatic region of 1400-1600 cm⁻¹

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z 152.22). The fragmentation pattern will be influenced by the stability of the heterocyclic rings. Common fragmentation pathways for related compounds involve the loss of small molecules such as HCN and cleavage of the imidazoline ring.

Potential Applications and Future Directions

The unique hybrid structure of 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole makes it a promising scaffold for various applications:

-

Medicinal Chemistry: Its structural similarity to known biologically active compounds suggests potential as an antimicrobial, antifungal, anti-inflammatory, and anticancer agent.[1] The ability to interact with imidazoline receptors opens avenues for its investigation in neurological and cardiovascular disorders.

-

Material Science: The compound can serve as a versatile building block for the synthesis of more complex heterocyclic systems with tailored electronic and photophysical properties.

-

Catalysis: Imidazoline derivatives are known to act as ligands in metal catalysis. The thiophene moiety can further modulate the electronic properties of the metal center, potentially leading to novel catalytic activities.

Future research should focus on the experimental determination of the pKa and logP values to validate the predicted data. A thorough investigation of its biological activity against a panel of targets is warranted, as is the exploration of its utility in synthetic and materials science applications.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole. Through a combination of experimental data from X-ray crystallography and well-founded estimations for other key parameters, a comprehensive profile of this intriguing molecule has been established. The provided synthesis protocol offers a practical starting point for its preparation and further study. The unique convergence of the thiophene and imidazoline rings within this scaffold presents a wealth of opportunities for future research and development in medicinal chemistry, materials science, and catalysis.

References

-

Theoretical study of structure, pKa, lipophilicity, solubility, absorption, and polar surface area of some centrally acting antihypertensives. Journal of Molecular Modeling, 12(3), 321-330. [Link]

-

Kia, R., Fun, H. K., & Kargar, H. (2009). 2-(2-Thienyl)-4,5-dihydro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 65(2), o301. [Link]

-

Biological Activities of Thiophenes. Encyclopedia, 4(1), 1-13. [Link]

-

Golubenkova, A. S., Golantsov, N. E., Festa, A. A., & Voskressensky, L. G. (2020). 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. Molbank, 2020(2), M1128. [Link]

-

Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1][2][4]triazole and Imidazo[2,1-b][1][2][5]thiadiazole Derivatives. Molecules, 24(21), 3926. [Link]

-

2-(2-(thiophen-2-yl)ethyl)-4,5-dihydro-1H-imidazole. PubChem. [Link]

-

2-(thiophen-2-yl)-1H-imidazole. PubChem. [Link]

Sources

- 1. Buy 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole (EVT-449793) | 45753-18-2 [evitachem.com]

- 2. Theoretical study of structure, pKa, lipophilicity, solubility, absorption, and polar surface area of some centrally acting antihypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(thiophen-2-yl)-1H-imidazole | C7H6N2S | CID 4291023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1,2,4]triazole and Imidazo[2,1-b][1,3,4]thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole CAS number and structure

An In-depth Technical Guide to 2-(Thiophen-2-yl)-4,5-dihydro-1H-imidazole

Executive Summary: This document provides a comprehensive technical overview of 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole, a heterocyclic compound featuring a fused thiophene and dihydroimidazole (imidazoline) scaffold. This guide details its chemical identity, structure, synthesis, and potential applications, with a particular focus on its relevance in medicinal chemistry and drug development. By leveraging the well-documented biological significance of its constituent "privileged scaffolds," this compound emerges as a valuable building block and a candidate for further pharmacological investigation. This guide is intended for researchers, medicinal chemists, and scientists in the field of drug discovery and development.

Introduction to a Privileged Heterocyclic Scaffold

2-(Thiophen-2-yl)-4,5-dihydro-1H-imidazole is a heterocyclic organic compound that possesses a unique hybrid structure. It incorporates both an electron-rich, five-membered aromatic thiophene ring and a 4,5-dihydro-1H-imidazole (more commonly known as a 2-imidazoline) ring.[1][2] This fusion of two distinct and biologically significant moieties creates a novel chemical entity with a unique steric and electronic profile.

The constituent rings are considered "privileged scaffolds" in medicinal chemistry—a term for molecular frameworks capable of binding to multiple biological targets, thus appearing frequently in the structures of known drugs.[2]

-

Thiophene Ring: This sulfur-containing heterocycle is a key component in numerous pharmaceuticals, known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4]

-

Imidazoline Ring: The imidazoline scaffold is present in many natural products and synthetic compounds, serving as a crucial pharmacophore for targeting various receptors and enzymes.[1][2] Derivatives are known to possess antihypertensive, analgesic, and anti-inflammatory activities, among others.[5][6]

The combination of these two scaffolds in a single molecule makes 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole a compound of significant interest for synthetic chemists exploring new therapeutic agents.[2]

Physicochemical and Structural Properties

The fundamental properties of the compound are summarized below, providing essential identification and characterization data.

| Property | Value | Reference |

| CAS Number | 45753-18-2 | [1][2][7] |

| IUPAC Name | 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole | [1] |

| Molecular Formula | C₇H₈N₂S | [1][7] |

| Molecular Weight | 152.22 g/mol | [1][2] |

| Canonical SMILES | C1CN=C(N1)C2=CC=CS2 | [1] |

| InChI Key | WKJSKRCSMISIOY-UHFFFAOYSA-N | [1][2] |

| Purity | Typically >95% (Commercially available) | [7] |

Molecular Structure and Characterization

Structural Elucidation

The molecule consists of a thiophene ring attached at its 2-position to the 2-position of a 4,5-dihydro-1H-imidazole ring. X-ray crystallography data reveals that the two five-membered rings are twisted relative to each other, with a reported dihedral angle of 5.17(10)°.[8] The crystal structure is stabilized by intermolecular N—H⋯N and C—H⋯N hydrogen bonds, which link neighboring molecules into one-dimensional chains.[8]

Spectroscopic Analysis

Structural confirmation is typically achieved through standard spectroscopic methods:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for both ring systems. The three protons on the thiophene ring would appear in the aromatic region (typically δ 7.0–8.0 ppm) as a series of multiplets or doublets due to spin-spin coupling.[2] The protons of the dihydroimidazole ring would appear more upfield.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands corresponding to N-H stretching, C=N stretching of the imidazoline ring, and C-H and C=C stretching of the thiophene ring.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound, with an expected molecular ion peak corresponding to its monoisotopic mass.

Molecular Structure Visualization

Caption: General workflow for the synthesis of the title compound.

Applications in Research and Drug Development

The unique structure of 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole makes it a versatile platform for various applications in scientific research, particularly in medicinal chemistry. [1]

Role as a Synthetic Intermediate and Ligand

The compound serves as a valuable building block for synthesizing more complex heterocyclic structures. [1]The nitrogen atoms in the imidazoline ring can be further substituted (e.g., benzylated) to create a library of derivatives for structure-activity relationship (SAR) studies. [1]Additionally, imidazoline derivatives are known to function as effective ligands in metal catalysis. [1]

Potential Therapeutic Applications

While direct and extensive pharmacological data on the unsubstituted title compound is limited, studies on its close structural analogs and derivatives provide strong evidence for its therapeutic potential in several areas. [9]

-

Anticancer Activity: Thiophene-imidazole hybrids have demonstrated significant cytotoxic effects against various cancer cell lines. [9]For example, structurally related 3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides exhibited notable activity against several leukemia cell lines. [1]The combination of a thiophene moiety with other heterocyclic rings, such as in thiazole-thiophene hybrids, has also led to potent anticancer agents against breast cancer cell lines. [9]This suggests the 2-(thiophen-2-yl)-imidazoline scaffold is a promising starting point for developing novel anticancer drugs.

-

Antimicrobial and Antifungal Activity: The compound has been explored for its potential as an antimicrobial and antifungal agent, a common feature of both thiophene and imidazole-containing molecules. [1][3][9]* Anti-inflammatory Properties: Research indicates potential anti-inflammatory properties, making it a candidate for further pharmacological investigation in this area. [1]This aligns with the known anti-inflammatory effects of many imidazole derivatives. [5][10][11]* Enzyme Inhibition: Close structural analogs have shown potent inhibitory activity against key enzymes. For instance, 4‐[5‐Aryl‐3‐(thiophen‐2‐yl)‐4,5‐dihydro‐1H‐pyrazol‐1‐yl]benzenesulfonamides demonstrated potent, nanomolar-range inhibition of human carbonic anhydrase I and II (hCA I and hCA II) and acetylcholinesterase (AChE). [1]This highlights the potential of the thiophenyl-heterocycle core to be adapted for specific enzyme targets.

Logical Relationship Diagram: From Structure to Application

Caption: Relationship between the core structure and its potential applications.

Conclusion and Future Outlook

2-(Thiophen-2-yl)-4,5-dihydro-1H-imidazole represents a strategically designed heterocyclic compound that benefits from the "privileged" nature of its constituent thiophene and imidazoline rings. Its straightforward synthesis and versatile structure make it an important intermediate for creating diverse chemical libraries. While comprehensive biological data on the parent molecule is still emerging, the significant anticancer, antimicrobial, and enzyme-inhibiting activities of its close analogs strongly suggest that this scaffold is a highly promising platform for future drug discovery efforts. Further investigation and derivatization of this core structure are warranted to fully explore its therapeutic potential.

References

- 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole. (n.d.). EvitaChem.

- 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole | 45753-18-2. (n.d.). Benchchem.

- 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole-45753-18-2. (n.d.). Thoreauchem.

- 2-(2-(thiophen-2-yl)ethyl)-4,5-dihydro-1H-imidazole. (n.d.). PubChem.

- 2-(2-Thienyl)-4,5-dihydro-1H-imidazole. (n.d.). PMC - NIH.

- Independent verification of the reported biological effects of 2-thiophen-2-yl-1H-imidazole. (n.d.). Benchchem.

- 2-THIOPHEN-2-YL-1H-IMIDAZOLE | 136103-77-0. (n.d.). ChemicalBook.

- 2-(Thiophen-2-yl)-4,5-dihydro-1h-imidazole. (n.d.). CymitQuimica.

- 2-(thiophen-2-yl)-1H-imidazole. (n.d.). PubChem.

- Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5-Diphenyl-1H-Imidazoles. (n.d.).

- Therapeutic importance of synthetic thiophene. (n.d.). PMC - PubMed Central.

- Synthesis and Pharmacological Study of Thiophene Derivatives. (n.d.). Impactfactor.

- Synthesis and Biological Evaluation of Some 2, 4, 5 Triphenyl Imidazole Derivatives. (n.d.).

- 2,5-dimethyl-4-thiophen-2-yl-1H-imidazole. (n.d.). PubChem.

- Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). (n.d.). Der Pharma Chemica.

- Synthesis and therapeutic potential of imidazole containing compounds. (2021). PMC - NIH.

- New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. (2024). NIH.

- Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (n.d.). MDPI.

Sources

- 1. Buy 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole (EVT-449793) | 45753-18-2 [evitachem.com]

- 2. benchchem.com [benchchem.com]

- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. impactfactor.org [impactfactor.org]

- 5. ijpsonline.com [ijpsonline.com]

- 6. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole-45753-18-2 - Thoreauchem [thoreauchem.com]

- 8. 2-(2-Thienyl)-4,5-dihydro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. derpharmachemica.com [derpharmachemica.com]

The Rising Therapeutic Potential of 2-(Thiophen-2-yl)-4,5-dihydro-1H-imidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the fusion of distinct heterocyclic rings into a single molecular entity often yields compounds with remarkable biological activities. The 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole scaffold represents a compelling example of such a synergistic combination. This structure marries the electron-rich thiophene ring, a well-known pharmacophore present in numerous FDA-approved drugs, with the 4,5-dihydro-1H-imidazole (imidazoline) nucleus, a "privileged scaffold" recognized for its ability to interact with a multitude of biological targets.[1] This unique amalgamation of structural features bestows upon these derivatives a diverse pharmacological profile, with promising applications in antimicrobial, anticancer, and anti-inflammatory therapies.[2] This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this burgeoning class of compounds, offering field-proven insights and detailed experimental protocols for their evaluation.

Antimicrobial Activity: A New Frontier in Combating Resistance

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. The 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole scaffold has emerged as a promising foundation for the development of novel antimicrobial agents.[2] The inherent antimicrobial properties of both thiophene and imidazole moieties contribute to the potent activity observed in their derivatives.[3]

Mechanism of Antimicrobial Action

While the precise mechanisms are still under investigation, it is hypothesized that these compounds exert their antimicrobial effects through a multi-pronged approach. The lipophilic nature of the thiophene ring may facilitate the penetration of the microbial cell membrane. Once inside, the imidazole core, with its capacity for hydrogen bonding and metal chelation, can disrupt essential enzymatic processes or interfere with cellular integrity, ultimately leading to microbial cell death.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole derivatives against a panel of pathogenic bacteria.[4]

Materials:

-

Test compounds (2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole derivatives)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

0.5 McFarland turbidity standard

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Preparation of Test Compound Stock Solution: Dissolve the test compounds in DMSO to a concentration of 10 mg/mL.

-

Preparation of Bacterial Inoculum: Culture the bacterial strains in MHB overnight at 37°C. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to obtain a final inoculum of 1.5 x 10⁶ CFU/mL.

-

Serial Dilution in Microtiter Plates:

-

Add 100 µL of sterile MHB to all wells of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well of each row.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the subsequent wells, discarding the final 100 µL from the last well.

-

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of 7.5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (wells with bacteria and no compound) and a negative control (wells with MHB only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that shows no visible bacterial growth (turbidity) after incubation.

Caption: Workflow for MIC Determination via Broth Microdilution.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The thiophene-imidazole scaffold has demonstrated significant potential in the development of novel anticancer agents.[5][6] Derivatives of this core structure have exhibited cytotoxic effects against a variety of cancer cell lines, suggesting a broad spectrum of activity.[7][8]

Putative Mechanism of Anticancer Action

The anticancer activity of these compounds is likely multifactorial. The planar nature of the fused ring system may allow for intercalation into DNA, disrupting replication and transcription processes.[9] Furthermore, these derivatives may inhibit key signaling pathways involved in cell proliferation and survival, such as the NF-κB and MAPK pathways.[10] Some studies on related imidazole-containing compounds have shown that they can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[11]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[7][12]

Materials:

-

Cancer cell lines (e.g., HCT-116, MCF-7)

-

Normal cell line (for selectivity assessment, e.g., RPE-1)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

Test compounds

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Caption: General workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Thiophene and imidazole derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs.[2][13]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are believed to be mediated through the inhibition of key pro-inflammatory enzymes and signaling pathways.[10] Studies on related structures suggest that they can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the production of prostaglandins and leukotrienes, respectively.[14] Furthermore, these derivatives may suppress the activation of the NF-κB signaling pathway, a central regulator of the inflammatory response.[10][15]

Caption: Putative inhibition of the NF-κB signaling pathway.

Experimental Protocol: In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema)

This in vivo model is a widely used and reliable method for screening the acute anti-inflammatory activity of novel compounds.[5][16][17]

Materials:

-

Male Wistar rats (150-200 g)

-

Test compounds

-

Carrageenan (1% w/v in saline)

-

Plethysmometer

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: Divide the animals into groups (n=6): a control group, a standard drug group, and test compound groups at different doses. Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle only.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

Quantitative Data Summary

While specific data for a wide range of 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole derivatives are still emerging, studies on structurally analogous compounds provide valuable insights into their potential potency.

| Compound Class | Biological Activity | Target/Assay | Potency (IC50/MIC) | Reference |

| 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides | Anticancer | Leukemia cell lines (Jurkat, RS4;11, K562) | Low micromolar range | [2] |

| 2-(Thiophen-2-yl)-1H-indole derivatives | Anticancer | HCT-116 colon cancer cells | 7.1 - 11.9 µM | [8] |

| Thiophene-isoxazole derivatives | Antimicrobial | Staphylococcus aureus | 6.75 µg/mL | |

| Thiophene derivatives | Antimicrobial | Colistin-Resistant Acinetobacter baumannii | 16 - 32 mg/L | |

| 2-Benzamido-N-(4-substituted phenyl)thiophene-3-carboxamide derivatives | Anti-inflammatory | COX-2 Inhibition | 0.29 - 3.3 µM | [18] |

| Thiophen-2-ylmethylene-based derivatives | Anti-inflammatory | TNF-α Production Inhibition | More potent than celecoxib | [19] |

Conclusion and Future Directions

The 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. The derivatives of this core structure have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The synthetic accessibility of this scaffold allows for extensive structural modifications, paving the way for the optimization of potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on several key aspects. A systematic structure-activity relationship (SAR) study is warranted to elucidate the key structural features required for each biological activity. Elucidating the precise molecular mechanisms of action will be crucial for rational drug design and the identification of specific cellular targets. Furthermore, in vivo efficacy and toxicity studies in relevant animal models are essential to translate the promising in vitro findings into potential clinical applications. The continued exploration of 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole derivatives holds significant promise for addressing unmet medical needs in infectious diseases, oncology, and inflammatory disorders.

References

-

ResearchGate. (2025). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. [Link]

-

Guerra-Librero, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15, 1358825. [Link]

-

Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

-

Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

-

Roche. MTT Assay Protocol. [Link]

-

Horton, T. MTT Cell Assay Protocol. [Link]

-

Creative Biolabs. Carrageenan induced Paw Edema Model. [Link]

-

Springer Nature Experiments. MTT Assay Protocol. [Link]

-

Al-Warhi, T., et al. (2022). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. RSC Advances, 12(45), 29569-29583. [Link]

-

Bouyahya, A., et al. (2017). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. BioMed Research International, 2017, 6108912. [Link]

-

Liu, Y., et al. (2022). Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. Molecules, 27(19), 6649. [Link]

-

El-Sayed, N. N. E., et al. (2022). Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives as potential TNF-α production inhibitors. Bioorganic Chemistry, 128, 106093. [Link]

-

Kumar, G. S., et al. (2018). Design and synthesis of spiro derivatives containing a thiophene ring and evaluation of their Anti-microbial activity. Oriental Journal of Chemistry, 34(1), 324-332. [Link]

-

El-Gohary, N. S., & Shaaban, M. R. (2022). In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens. ACS Omega, 7(6), 5126-5143. [Link]

-

Kulmacz, R. J., et al. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 1(4), 1957-1961. [Link]

-

El-Gamal, M. I., et al. (2023). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules, 28(11), 4381. [Link]

-

ResearchGate. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]

-

Trivedi, A. R., et al. (2014). Design, Synthesis and Biological Evaluation for Anti-Inflammatory Activities of Oxadiazole Substituted of Phenothiazine Derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1044-1050. [Link]

-

Pal, D., et al. (2012). Design, Synthesis, and Pharmacological Evaluation of Some 2-[4-morpholino]-3-aryl-5-substituted Thiophenes as Novel Anti-Inflammatory Agents. Archiv der Pharmazie, 345(10), 791-799. [Link]

-

Sacan, O., & Turhan, K. (2014). Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. IUFS Journal of Biology, 73(2), 47-52. [Link]

-

Van de Walle, D., et al. (2010). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. International Journal of Molecular Sciences, 11(1), 27-41. [Link]

-

Kumar, A., et al. (2022). Design, synthesis, and pharmacological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Journal of Biomolecular Structure and Dynamics, 40(21), 10985-11001. [Link]

-

Malterud, K. E. Procedure for assay of 15-lipoxygenase inhibition. [Link]

-

ResearchGate. In-Vivo Animal Models For Evaluation Of Anti-Inflammatory Activity. [Link]

-

bioRxiv. (2024). IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES. [Link]

-

ResearchGate. (2025). Design, synthesis, and pharmacological evaluation of some 2-[4-morpholino]-3-aryl-5-substituted thiophenes as novel anti-inflammatory agents. [Link]

-

Sharma, S., et al. (2025). Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2557184. [Link]

-

Van de Walle, D., et al. (2010). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. PLoS ONE, 5(8), e12344. [Link]

-

ResearchGate. (2022). Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. [Link]

-

El-Sayed, N. N. E., et al. (2023). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. RSC Medicinal Chemistry, 14(10), 1957-1971. [Link]

-

Al-Warhi, T., et al. (2022). Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. Scientific Reports, 12(1), 10183. [Link]

-

Van de Walle, D., et al. (2010). Inhibition of the NF-κB signaling pathway by a novel heterocyclic curcumin analogue. PLoS ONE, 5(8), e12344. [Link]

-

O'Gara, M. J., & G. L. Drusano. (1993). Animal models in the evaluation of antimicrobial agents. Infectious Disease Clinics of North America, 7(3), 489-503. [Link]

-

Singh, S., et al. (2018). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. International Journal of Pharmaceutical Sciences and Research, 9(10), 4069-4076. [Link]

-

Semantic Scholar. [PDF] Animal models in the evaluation of antimicrobial agents. [Link]

Sources

- 1. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]

- 2. Buy 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole (EVT-449793) | 45753-18-2 [evitachem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. atcc.org [atcc.org]

- 8. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 16. inotiv.com [inotiv.com]

- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 18. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives as potential TNF-α production inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Convergence of Two Heterocyclic Titans: An In-depth Technical Guide to the Discovery and History of Thiophene-Imidazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the thiophene and imidazole rings in single molecular architectures has given rise to a versatile class of compounds with significant implications for medicinal chemistry and materials science. This technical guide provides a comprehensive exploration of the discovery and historical development of thiophene-imidazole compounds. It moves beyond a simple chronological account to delve into the scientific rationale and synthetic innovations that have propelled this field forward. Beginning with the foundational discoveries of the individual thiophene and imidazole moieties, this guide traces the intellectual and experimental journey towards their deliberate combination. We will examine the pioneering synthetic strategies that first enabled the creation of thienylimidazoles, including the seminal Debus-Radziszewski and van Leusen reactions, and explore the evolution of these methods towards greater efficiency and molecular diversity. Key milestones in the discovery of their biological activities, from early screenings to the development of targeted therapeutic agents, will be detailed. This guide will serve as a valuable resource for researchers and professionals by providing not only a historical perspective but also a deeper understanding of the chemical principles and experimental designs that underpin the ongoing development of this important class of heterocyclic compounds.

Foundational Pillars: The Independent Discovery and Rise of Thiophene and Imidazole

The story of thiophene-imidazole compounds begins not with their union, but with the independent discovery and characterization of their constituent rings. Understanding these origins is crucial to appreciating the later rationale for their combination.

Thiophene: An Unexpected Discovery in Coal Tar

Imidazole: From a Glyoxal Derivative to a Biological Mainstay

The first synthesis of the parent imidazole ring is credited to Heinrich Debus in 1858. He synthesized it by reacting glyoxal and formaldehyde in the presence of ammonia, a reaction that would later be expanded upon by Bronisław Radziszewski. The imidazole ring, with its two nitrogen atoms in a five-membered ring, was initially of interest for its unique chemical properties. However, its profound biological significance would soon become apparent with the discovery of histidine, an essential amino acid containing an imidazole side chain, and histamine, a key biological mediator. This realization cemented the imidazole scaffold as a "privileged structure" in medicinal chemistry, frequently found at the heart of biologically active molecules.

The Dawn of a Hybrid Scaffold: The First Synthesis of Thiophene-Imidazole Compounds

The deliberate synthesis of molecules containing both a thiophene and an imidazole ring represents a significant step in the evolution of heterocyclic chemistry. This was not a singular event but rather an emergent theme driven by the desire to modulate and enhance the physicochemical and biological properties of molecules in drug discovery.

Leveraging Classical Reactions: The Advent of Thienylimidazoles

The earliest syntheses of thiophene-imidazole compounds were made possible by extending well-established imidazole syntheses to thiophene-based starting materials. The key insight was the recognition that thiophene aldehydes could serve as viable substrates in these classical reactions.

The Debus-Radziszewski reaction, a multi-component reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia, proved to be an effective method for the preparation of imidazoles.[1] The versatility of this reaction allowed for the incorporation of a thiophene moiety by simply using a thiophenecarboxaldehyde as the aldehyde component. This approach provided a straightforward route to 2-thienyl, 4-thienyl, and 5-thienyl substituted imidazoles.

Experimental Protocol: Synthesis of 2-(Thiophen-2-yl)-4,5-diphenyl-1H-imidazole via a Modified Radziszewski Reaction

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzil (1,2-diphenylethane-1,2-dione) (1.0 eq) and thiophene-2-carboxaldehyde (1.0 eq) in glacial acetic acid.

-

Addition of Ammonia Source: Add ammonium acetate (excess, ~10 eq) to the mixture.

-

Reaction Conditions: Heat the mixture to reflux (approximately 120 °C) with constant stirring for 2-4 hours.

-

Work-up: Allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker of ice water.

-

Isolation: Collect the resulting precipitate by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the purified 2-(thiophen-2-yl)-4,5-diphenyl-1H-imidazole.

Caption: Debus-Radziszewski synthesis of a thienylimidazole.

Another powerful tool for the construction of the imidazole ring is the van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC).[2] This reaction can be adapted to produce thiophene-substituted imidazoles by reacting an aldimine derived from a thiophene aldehyde with TosMIC.[3][4] The van Leusen approach offers a high degree of flexibility in the substitution pattern of the resulting imidazole.

Experimental Protocol: Synthesis of 1,5-Disubstituted Imidazoles using the van Leusen Reaction

-

Imine Formation: In a suitable solvent such as ethanol, react thiophene-2-carboxaldehyde (1.0 eq) with a primary amine (1.0 eq) at room temperature to form the corresponding aldimine.

-

Cycloaddition: To the solution containing the in situ generated aldimine, add tosylmethyl isocyanide (TosMIC) (1.0 eq) and a base such as potassium carbonate.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Work-up: Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Isolation and Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it. Purify the crude product by column chromatography on silica gel to obtain the desired thiophene-imidazole compound.

Caption: Van Leusen synthesis of a thiophene-imidazole.

The Evolution of Synthetic Methodologies

Following the initial successes using classical methods, research in the latter half of the 20th century and into the 21st century has focused on developing more efficient, versatile, and environmentally friendly synthetic routes to thiophene-imidazole compounds.

Catalytic and Greener Approaches

More recent synthetic efforts have been directed towards the use of catalysts to improve reaction rates and yields. A variety of catalysts, including Lewis acids and solid-supported catalysts, have been employed in modified Debus-Radziszewski reactions to afford trisubstituted imidazoles in high yields.[5] Furthermore, the development of one-pot, multi-component reactions under solvent-free or microwave-assisted conditions represents a significant advancement towards greener and more sustainable synthetic protocols.[5]

Biological Significance and Therapeutic Applications

The rationale for combining the thiophene and imidazole rings often stems from the principles of medicinal chemistry, particularly the concept of molecular hybridization. This strategy aims to create new chemical entities with improved biological activity, selectivity, or pharmacokinetic properties by combining pharmacophores from different classes of bioactive molecules.

A Spectrum of Biological Activities

Thiophene-imidazole derivatives have been investigated for a wide array of biological activities. Early studies often involved broad screening programs, which revealed their potential as antimicrobial, anti-inflammatory, and analgesic agents.[1][6] More targeted drug discovery efforts have explored their utility in areas such as oncology, virology, and neurology. The thiophene ring can act as a bioisostere for a phenyl ring, often leading to enhanced metabolic stability or improved receptor binding, while the imidazole ring can participate in crucial hydrogen bonding interactions with biological targets.

Notable Examples and a Look to the Future

While a blockbuster drug containing a simple thiophene-imidazole core has yet to emerge, the scaffold is present in numerous patented compounds and clinical candidates. The continued exploration of this chemical space, aided by modern synthetic methods and computational drug design, holds significant promise for the discovery of novel therapeutic agents. The ability to readily synthesize diverse libraries of thiophene-imidazole derivatives makes this a particularly attractive area for high-throughput screening and lead optimization.

Conclusion

The history of thiophene-imidazole compounds is a compelling narrative of how fundamental discoveries in heterocyclic chemistry have paved the way for the rational design of complex and biologically relevant molecules. From the serendipitous discovery of thiophene and the classical synthesis of imidazole to the modern, highly efficient methods for their combination, the journey of these compounds reflects the broader evolution of organic and medicinal chemistry. As our understanding of the intricate interplay between chemical structure and biological function deepens, the thiophene-imidazole scaffold is poised to remain a fertile ground for innovation and discovery in the years to come.

References

- Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199-208.

- Radziszewski, B. (1882). Ueber die Constitution des Lophins und einiger seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 15(2), 1493-1496.

- Meyer, V. (1883). Ueber den Begleiter des Benzols im Steinkohlenteer. Berichte der deutschen chemischen Gesellschaft, 16(1), 1465-1478.

- Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.

- Van Leusen, A. M., Wildeman, J., & Oldenziel, O. H. (1977). Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and imidoyl chlorides. The Journal of Organic Chemistry, 42(7), 1153–1159.

- Sondhi, S. M., Jain, S., Dinodia, M., & Kumar, A. (2008). Synthesis of some thiophene, imidazole and pyridine derivatives exhibiting good anti-inflammatory and analgesic activities. Medicinal Chemistry, 4(2), 146-154.

- Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. (2014). International Journal of Science and Research (IJSR), 3(7), 1986-1992.

- A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. (2021).

-

2-(thiophen-2-yl)-1H-imidazole. PubChem. Retrieved from [Link]

-

4-[(thiophen-2-yl)methyl]-1h-imidazole hydrochloride. PubChem. Retrieved from [Link]

-

Debus–Radziszewski imidazole synthesis. In Wikipedia. Retrieved from [Link]

-

Van Leusen Imidazole Synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

Van Leusen reaction. In Wikipedia. Retrieved from [Link]

- Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). Molecules, 25(5), 1146.

- Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Deriv

- 2-(Thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(2), o420.

- Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. (2011). Der Pharma Chemica, 3(6), 460-467.

-

Van Leusen Reaction. NROChemistry. Retrieved from [Link]

-

Van Leusen Reaction. Organic Chemistry Portal. Retrieved from [Link]

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Medicinal Chemistry, 15(1), 25-54.

-

Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene. SlideShare. Retrieved from [Link]

-

Imidazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. Retrieved from [Link]

-

1-(thiophen-2-ylmethyl)-1H-benzimidazole. National Center for Biotechnology Information. Retrieved from [Link]

- An imidazole-thiophene fused product with ability of selective fluorescent response for Fe 3 + . (2017). Tetrahedron Letters, 58(15), 1481-1484.

Sources

- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 2. Van Leusen Imidazole Synthesis [organic-chemistry.org]

- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 4. Van Leusen Reaction [organic-chemistry.org]

- 5. ijprajournal.com [ijprajournal.com]

- 6. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]

Spectroscopic and Structural Elucidation of 2-(Thiophen-2-yl)-4,5-dihydro-1H-imidazole: A Technical Guide

Introduction

2-(Thiophen-2-yl)-4,5-dihydro-1H-imidazole, a heterocyclic compound featuring a thiophene ring linked to a dihydroimidazole moiety, represents a scaffold of significant interest in medicinal chemistry and materials science.[1] The unique amalgamation of these two rings imparts distinct physicochemical properties that are being explored for various applications, including the development of novel therapeutic agents.[1] A thorough understanding of the molecular structure and electronic properties of this compound is paramount for its application and further development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of this molecule.

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole. While experimental spectra for this specific compound are not widely published, this guide leverages high-quality predicted data, supported by crystallographic evidence and comparison with analogous structures, to offer a comprehensive spectroscopic profile. Furthermore, detailed experimental protocols are provided to enable researchers to acquire and validate this data.

Molecular Structure and Properties

The fundamental identity of 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole is established through its molecular formula and crystallographic data.

Molecular Formula: C₇H₈N₂S[1]

Molecular Weight: 152.22 g/mol [1]

CAS Number: 45753-18-2[1]

X-ray crystallography has confirmed the molecular structure, revealing a dihedral angle of 5.17 (10)° between the five-membered thiophene and dihydroimidazole rings.[2] This non-coplanar arrangement is a key structural feature.

Caption: Molecular structure of 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the absence of published experimental spectra, the following data is based on validated prediction models.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.40 | dd, J = 5.0, 1.2 Hz | 1H | H5' | Thiophene proton adjacent to sulfur, deshielded by aromaticity and sulfur's electronegativity. |

| ~7.25 | dd, J = 3.6, 1.2 Hz | 1H | H3' | Thiophene proton, coupled to H4' and H5'. |

| ~7.05 | dd, J = 5.0, 3.6 Hz | 1H | H4' | Thiophene proton, coupled to H3' and H5'. |

| ~4.00 | s | 4H | CH₂-CH₂ (C4, C5) | Equivalent methylene protons of the dihydroimidazole ring, appearing as a singlet due to rapid conformational exchange. |

| ~5.5-6.5 | br s | 1H | NH | Broad singlet for the amine proton, chemical shift can vary with concentration and solvent. |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~162 | C2 | Imidazoline carbon double bonded to nitrogen, significantly deshielded. |

| ~135 | C2' | Quaternary thiophene carbon attached to the dihydroimidazole ring. |

| ~128 | C5' | Thiophene carbon adjacent to sulfur. |

| ~127 | C3' | Thiophene carbon. |

| ~126 | C4' | Thiophene carbon. |

| ~50 | C4, C5 | Aliphatic methylene carbons of the dihydroimidazole ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Predicted IR Spectral Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3300-3100 | Medium, Broad | N-H stretch (dihydroimidazole ring) |

| 3100-3000 | Medium | C-H stretch (aromatic, thiophene) |

| 2960-2850 | Medium | C-H stretch (aliphatic, dihydroimidazole) |

| ~1610 | Strong | C=N stretch (imidazoline) |

| 1500-1400 | Medium | C=C stretch (aromatic, thiophene) |

| ~1250 | Medium | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectrometry Data

-

Molecular Ion (M⁺): m/z = 152. A prominent molecular ion peak is expected, confirming the molecular weight.

Plausible Fragmentation Pathway

Caption: A plausible fragmentation pathway for 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole.

The primary fragmentation is expected to involve the cleavage of the bond between the thiophene and dihydroimidazole rings, leading to characteristic fragments of each ring system.

Experimental Protocols

To facilitate the acquisition of experimental data for 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole, the following standard protocols are provided.

Synthesis

A common synthetic route involves the reaction of 2-cyanothiophene with ethylenediamine.[2]

Caption: Synthetic workflow for 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole.

Procedure:

-

Combine 2-cyanothiophene (1 equivalent) and ethylenediamine (4 equivalents) in a round-bottom flask.

-

Add a suitable solvent, such as toluene.

-

Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Acquisition:

-

Record ¹H NMR spectra on a 400 or 500 MHz spectrometer.

-

Record ¹³C NMR spectra on the same instrument at a corresponding frequency (e.g., 100 or 125 MHz).

-

-

Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak.

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide or analyze as a thin film on a salt plate (e.g., NaCl).

-

Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Impact (EI) or Electrospray Ionization (ESI).

-

Analysis: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.

Conclusion

This technical guide provides a detailed spectroscopic and structural overview of 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole. While a complete set of experimental data is not yet publicly available, the combination of crystallographic information and high-quality predicted spectra offers a robust foundation for researchers working with this compound. The provided experimental protocols are intended to empower scientists to generate and validate the spectroscopic data, contributing to a more comprehensive understanding of this promising heterocyclic scaffold.

References

-

Kia, R., et al. (2009). 2-(2-Thienyl)-4,5-dihydro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o301. [Link]

-

NMRDB.org. Predict ¹³C carbon NMR spectra. [Link]

-

PROSPRE. ¹H NMR Predictor. [Link]

-

Chemaxon. NMR Predictor. [Link]

Sources

An In-Depth Technical Guide to 2-(Thiophen-2-yl)-4,5-dihydro-1H-imidazole: Synthesis, Pharmacology, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the heterocyclic compound 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole, a molecule of significant interest in medicinal chemistry. We will delve into its synthesis, explore its anticipated pharmacological profile based on structurally related compounds, and discuss its potential as a scaffold for the development of novel therapeutics.

Introduction: The Thiophene-Imidazoline Scaffold

2-(Thiophen-2-yl)-4,5-dihydro-1H-imidazole is a heterocyclic molecule that incorporates two key pharmacophores: a thiophene ring and a 2-imidazoline ring.[1] The thiophene ring, a five-membered aromatic ring containing a sulfur atom, is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[2] Its presence can significantly influence a molecule's physicochemical properties, metabolic stability, and binding affinity for biological targets. The 2-imidazoline moiety is another critical component, widely recognized for its interaction with adrenergic and imidazoline receptors, leading to a diverse range of pharmacological effects.[1] The combination of these two rings in 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole suggests a unique pharmacological profile with potential applications in various therapeutic areas, including as an antimicrobial, antifungal, anti-inflammatory, and anticancer agent.[1]

Synthesis and Characterization

The synthesis of 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole can be achieved through several established methods for the preparation of 2-substituted imidazolines. A common and effective approach involves the condensation of a thiophene-2-carboxaldehyde or its nitrile equivalent with ethylenediamine.

Representative Synthesis Protocol

Reaction: Condensation of Thiophene-2-carbonitrile with Ethylenediamine

Figure 1: General reaction scheme for the synthesis of 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole.

Materials and Reagents:

-

Thiophene-2-carbonitrile

-

Ethylenediamine

-

Toluene (or another suitable solvent)

-

p-Toluenesulfonic acid (or another acid catalyst, optional)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for extraction and chromatography (e.g., dichloromethane, ethyl acetate, hexane, methanol)

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiophene-2-carbonitrile and a molar excess of ethylenediamine (typically 2-4 equivalents).

-

Solvent and Catalyst: Add a suitable solvent such as toluene. A catalytic amount of an acid like p-toluenesulfonic acid can be added to facilitate the reaction, although it may proceed without it.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water or brine to remove excess ethylenediamine and any water-soluble byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane mixtures) to yield the pure 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Pharmacological Profile and Mechanism of Action

While direct and extensive pharmacological data for 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole is limited in the public domain, its structural similarity to a well-studied class of compounds, the 2-substituted imidazolines, allows for a strong inference of its likely biological targets and mechanism of action. The primary targets are expected to be α-adrenergic and imidazoline receptors.

Interaction with α-Adrenergic Receptors